An In-depth Technical Guide on the Synthesis and Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
An In-depth Technical Guide on the Synthesis and Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic molecule relevant in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, experimental protocols, and the expected analytical data for this compound.
Introduction
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, also known as methyl 7-azaindole-3-carboxylate, is a derivative of 7-azaindole. The 1H-pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors. This guide serves as a technical resource for researchers engaged in the synthesis and development of novel therapeutics based on this privileged heterocyclic system.
Synthesis Pathway
The synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be achieved through a two-step process starting from the commercially available 7-azaindole. The proposed synthetic route involves an initial formylation at the C3 position, followed by oxidation to the carboxylic acid, and subsequent esterification to yield the desired methyl ester.
Caption: Proposed synthesis pathway for Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Materials:
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7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Dissolve 7-azaindole in dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Materials:
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1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Potassium permanganate (KMnO₄) or Oxone®
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Acetone or a mixture of tert-butanol and water
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Sodium bisulfite or sodium sulfite
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Hydrochloric acid (HCl)
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Deionized water
Procedure:
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Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent such as acetone or a tert-butanol/water mixture.
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Slowly add a solution of potassium permanganate (KMnO₄) in water or a solution of Oxone® in water to the aldehyde solution at room temperature.
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Stir the reaction mixture vigorously for several hours at room temperature or with gentle heating, monitoring the reaction by TLC.
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After the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium bisulfite or sodium sulfite until the purple color of permanganate disappears (if used).
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Filter the mixture to remove manganese dioxide.
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Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
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Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Step 3: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Materials:
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1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Methanol (CH₃OH)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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Suspend 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in methanol in a round-bottom flask.
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Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
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Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Neutralize the residue with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or silica gel column chromatography to obtain Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Characterization Data
The following tables summarize the expected quantitative data for Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 808137-94-2 |
| Appearance | Expected to be a solid |
| Melting Point | Not available in the searched literature |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | dd | 1H | H-6 |
| ~8.2 | s | 1H | H-2 |
| ~8.0 | dd | 1H | H-4 |
| ~7.2 | dd | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
| ~12.0 | br s | 1H | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~148 | C-7a |
| ~145 | C-6 |
| ~130 | C-4 |
| ~128 | C-2 |
| ~118 | C-5 |
| ~115 | C-3a |
| ~105 | C-3 |
| ~51 | -OCH₃ |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z [M+H]⁺ |
| ESI+ | 177.06 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1700 | C=O stretch (ester) |
| ~1600, ~1470 | C=C and C=N stretches (aromatic) |
| ~1250 | C-O stretch (ester) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
